molecular formula C14H18FNO B12124993 4-fluoro-N-(2-methylcyclohexyl)benzamide

4-fluoro-N-(2-methylcyclohexyl)benzamide

Cat. No.: B12124993
M. Wt: 235.30 g/mol
InChI Key: KEMSJAJCSIEMTG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methylcyclohexyl)benzamide is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.3 g/mol It is a benzamide derivative, characterized by the presence of a fluoro group attached to the benzene ring and a methylcyclohexyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylcyclohexyl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 2-methylcyclohexylamine. This reaction can be catalyzed by various agents, including Lewis acids. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluoro group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzoic acid, while reduction may produce 4-fluoro-N-(2-methylcyclohexyl)amine.

Scientific Research Applications

4-Fluoro-N-(2-methylcyclohexyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylcyclohexyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the methylcyclohexyl group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(2-methylcyclohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the methylcyclohexyl group provides steric hindrance and influences its solubility and stability.

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

4-fluoro-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H18FNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h6-10,13H,2-5H2,1H3,(H,16,17)

InChI Key

KEMSJAJCSIEMTG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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